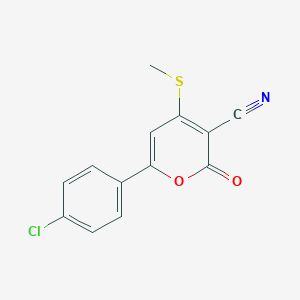![molecular formula C15H13BrN2O2S B246179 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDBM-1068 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of BDBM-1068 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, BDBM-1068 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BDBM-1068 has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BDBM-1068 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. BDBM-1068 has also been shown to inhibit the growth and survival of cancer cells in vitro and in animal models of cancer. Additionally, BDBM-1068 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BDBM-1068 in lab experiments is its potency. It has been shown to be highly effective at inhibiting the activity of COX-2 and HDAC6, making it a valuable tool for studying these enzymes. However, one limitation of using BDBM-1068 in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on BDBM-1068. One area of interest is the development of new drugs based on BDBM-1068 for the treatment of inflammation and cancer. Another area of interest is the study of BDBM-1068 in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDBM-1068 and its potential toxicity in different cell types.
Métodos De Síntesis
The synthesis of BDBM-1068 involves the reaction of 2-bromo-4,5-dimethylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base. This reaction leads to the formation of BDBM-1068 as a white solid with a high yield.
Aplicaciones Científicas De Investigación
BDBM-1068 has been used extensively in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. BDBM-1068 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H13BrN2O2S |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1-(2-bromo-4,5-dimethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-12(16)15(8-11(10)2)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 |
Clave InChI |
NYIIXQQKTJDXPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)







![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
